5-[(2-fluorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(2-fluorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16FN5O2 and its molecular weight is 341.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Some newly synthesized 1,2,4-triazole derivatives, which share a structural resemblance to the compound , have been evaluated for their antimicrobial activities. These compounds were found to possess good or moderate activities against various microorganisms. The synthesis involved reacting ester ethoxycarbonylhydrazones with primary amines, leading to the formation of derivatives that exhibited notable antimicrobial properties (Bektaş et al., 2007).
Catalyst- and Solvent-Free Synthesis
A regioselective synthesis approach was developed for a compound structurally related to 5-[(2-fluorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide. This process involved a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, showcasing an efficient and eco-friendly synthesis route for such compounds. Theoretical and crystallographic analyses were conducted to understand the molecular interactions and conformations (Moreno-Fuquen et al., 2019).
Cytotoxicity against Cancer Cells
Research on derivatives of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine, which are structurally related to the compound of interest, has shown that these derivatives exhibit in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The synthesis of these compounds involved reactions that yielded products with potential anticancer properties (Hassan et al., 2014).
Antitumour Activity
A specific synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide has been reported to inhibit the proliferation of certain cancer cell lines, indicating potential antitumor activity. The compound was synthesized via condensation and cyclization reactions, underscoring the relevance of triazole derivatives in the development of new antitumor agents (Hao et al., 2017).
Enzyme Inhibition
Compounds structurally similar to "this compound" have been synthesized and evaluated for their enzyme inhibition potential. These studies demonstrate the versatility of triazole derivatives in medicinal chemistry, particularly in the design of enzyme inhibitors that could serve as therapeutic agents for various diseases (Saleem et al., 2018).
Properties
IUPAC Name |
5-(2-fluoroanilino)-N-[(2-methoxyphenyl)methyl]triazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c1-25-14-9-5-2-6-11(14)10-19-17(24)15-16(22-23-21-15)20-13-8-4-3-7-12(13)18/h2-9,15-16,20-23H,10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESLUPUNLBPBGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2C(NNN2)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.